molecular formula C6H8N4 B066914 4-(1,2,4-Triazol-4-yl)butanenitrile CAS No. 172839-73-5

4-(1,2,4-Triazol-4-yl)butanenitrile

Cat. No.: B066914
CAS No.: 172839-73-5
M. Wt: 136.15 g/mol
InChI Key: HTDXVNJBJUXUGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,2,4-Triazol-4-yl)butanenitrile is a versatile and high-value chemical intermediate of significant interest in medicinal chemistry and agrochemical research. Its structure incorporates a 1,2,4-triazole heterocycle, a privileged scaffold known for its diverse biological activities, linked via a four-carbon alkyl chain to a nitrile functionality. This molecular architecture makes it a critical building block for the synthesis of novel compounds, particularly those targeting fungal pathogens.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

172839-73-5

Molecular Formula

C6H8N4

Molecular Weight

136.15 g/mol

IUPAC Name

4-(1,2,4-triazol-4-yl)butanenitrile

InChI

InChI=1S/C6H8N4/c7-3-1-2-4-10-5-8-9-6-10/h5-6H,1-2,4H2

InChI Key

HTDXVNJBJUXUGC-UHFFFAOYSA-N

SMILES

C1=NN=CN1CCCC#N

Canonical SMILES

C1=NN=CN1CCCC#N

Synonyms

4H-1,2,4-Triazole-4-butanenitrile(9CI)

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of 4 1,2,4 Triazol 4 Yl Butanenitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-(1,2,4-triazol-4-yl)butanenitrile by providing detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the butanenitrile portion, characteristic signals are expected for the methylene (B1212753) groups. The protons of the methylene group adjacent to the nitrile group (α-CH₂) and the methylene group adjacent to the triazole ring (α'-CH₂) will exhibit distinct chemical shifts. The intervening methylene group (β-CH₂) will also have a unique resonance. In the 1,2,4-triazole (B32235) ring, the two chemically non-equivalent protons will appear as singlets. The integration of these signals confirms the number of protons in each unique environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying the number of unique carbon environments. The spectrum will show distinct peaks for the nitrile carbon, the three methylene carbons of the butane (B89635) chain, and the two carbons of the triazole ring. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the nitrile carbon will appear at a characteristic downfield shift, while the carbons of the triazole ring will have shifts typical for heterocyclic aromatic systems.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm. Note: Actual experimental values may vary based on solvent and other experimental conditions.

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Triazole C-H~8.0-8.5~140-150
Triazole C-H~8.0-8.5~140-150
N-CH₂~4.2-4.5~45-55
CH₂-CH₂-CN~2.0-2.5~20-30
CH₂-CN~2.5-2.8~15-25
CNN/A~115-125

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman, Theoretical IR)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum reveals the characteristic vibrational frequencies of the molecule's bonds. Key absorption bands would include:

A sharp, intense peak around 2240-2260 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration.

C-H stretching vibrations from the aliphatic chain and the triazole ring, typically appearing in the 2850-3100 cm⁻¹ region.

C=N and N=N stretching vibrations within the triazole ring, which are expected in the 1400-1600 cm⁻¹ range. sapub.org

C-N stretching vibrations from the link between the butyl chain and the triazole ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The nitrile (C≡N) stretch is also Raman active. The symmetric vibrations of the triazole ring are often more intense in the Raman spectrum compared to the FT-IR spectrum, aiding in the comprehensive vibrational analysis.

Theoretical IR: Computational methods can be used to predict the theoretical IR spectrum. This calculated spectrum can be compared with the experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes and confirm the proposed structure.

Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹).

Functional Group FT-IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
C≡N Stretch2240-22602240-2260
C-H Stretch (Aromatic)3000-31003000-3100
C-H Stretch (Aliphatic)2850-29602850-2960
C=N Stretch (Triazole)1500-16001500-1600
N=N Stretch (Triazole)1400-15001400-1500

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and investigating the fragmentation pattern of this compound, which aids in its structural confirmation. The molecular ion peak ([M]⁺) in the mass spectrum will correspond to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for 1,2,4-triazole derivatives involve the cleavage of the bonds between the N1-N2 and N4-C5 atoms of the triazole ring. ijsr.net For this compound, fragmentation would likely involve the loss of the butanenitrile side chain or cleavage within the chain, as well as characteristic fragmentation of the triazole ring itself. The mass-to-charge ratios of the resulting fragment ions can be used to piece together the structure of the parent molecule.

Chromatographic Techniques for Purity Assessment and Stereoisomer Separation (e.g., Chiral HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound. sielc.com A pure sample will ideally show a single, sharp peak in the chromatogram. The presence of multiple peaks would indicate the presence of impurities.

If the molecule contains a stereocenter, chiral HPLC can be employed to separate the enantiomers. researchgate.netnih.gov This is crucial as different enantiomers of a chiral compound can exhibit different biological activities. Chiral stationary phases (CSPs) are used in the HPLC column to selectively interact with one enantiomer more strongly than the other, leading to their separation.

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound. The experimentally determined percentages are then compared with the theoretical percentages calculated from the proposed molecular formula (C₆H₈N₄). ekb.egresearchgate.net A close agreement between the experimental and theoretical values provides strong evidence for the empirical and, in conjunction with mass spectrometry data, the molecular formula of this compound.

Structure Activity Relationship Sar Studies of 4 1,2,4 Triazol 4 Yl Butanenitrile Analogues

Impact of Substituent Variations on the Triazole Ring and Butanenitrile Chain on Biological Activity

The biological activity of 4-(1,2,4-triazol-4-yl)butanenitrile analogues is profoundly influenced by the nature and position of substituents on both the 1,2,4-triazole (B32235) ring and the butanenitrile chain. researchgate.net SAR studies demonstrate that modifications to these core structures can significantly alter the compound's interaction with biological targets, thereby affecting its therapeutic potential. researchgate.netacs.org

Variations on the triazole ring are a key area of investigation. The introduction of different functional groups at various positions of the triazole ring can modulate the electronic and steric properties of the molecule, which in turn affects its binding affinity to receptors and enzymes. researchgate.netnih.gov For instance, studies on related 1,2,4-triazole derivatives have shown that electron-donating groups, such as methoxy (B1213986) (-OCH3), can enhance biological activity in some contexts, while electron-withdrawing groups like halogens (e.g., -Cl, -F) or nitro (-NO2) groups can also lead to potent compounds, depending on the specific biological target. researchgate.netnih.gov The position of the substituent is also crucial; for example, substitution at the N4 position of the triazole ring has been shown to have a significant impact on the physicochemical and biological profile of the compounds. nih.gov

Modifications to the butanenitrile chain also play a critical role in determining biological activity. Altering the length of the alkyl chain, introducing branching, or replacing the nitrile group with other functional moieties can lead to significant changes in potency and selectivity. For example, increasing the chain length of an alkylsulfanyl moiety has been shown to enhance antiproliferative activities in certain triazole derivatives. nih.gov The nitrile group itself is a key pharmacophoric feature, often involved in hydrogen bonding or other critical interactions with the target protein. Its replacement with groups like amides or esters can result in altered biological profiles. rsc.org

The following table summarizes the observed impact of substituent variations on the biological activity of 1,2,4-triazole analogues based on findings from various studies.

Modification Site Substituent Type Observed Impact on Biological Activity Reference
Triazole Ring (General)Electron-donating groups (e.g., -OCH3)Can enhance activity. researchgate.net
Triazole Ring (General)Electron-withdrawing groups (e.g., -Cl, -NO2)Can enhance activity, depending on the target. researchgate.netnih.gov
Triazole Ring (N4-position)Phenyl and substituted phenyl groupsOptimal for certain inhibitory activities. nih.gov
Side Chain (General)Increased carbon chain lengthCan reduce activity in some cases, but enhance it in others. nih.gov
Side Chain (General)Introduction of aromatic fragmentsCan lead to increased safety profiles. zsmu.edu.ua

Role of Stereochemistry in Modulating Biological Response and Receptor Binding

The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of the biological activity and receptor binding affinity of this compound analogues. Chiral centers within the molecule, particularly on the butanenitrile chain or on substituents attached to the triazole ring, can lead to stereoisomers (enantiomers or diastereomers) that exhibit markedly different pharmacological profiles.

The differential activity of stereoisomers arises from the specific spatial orientation required for optimal interaction with the chiral environment of biological targets such as enzymes and receptors. mdpi.com One enantiomer may fit perfectly into a binding site, leading to a potent biological response, while its mirror image may bind weakly or not at all. mdpi.com

For example, in a study of related compounds, epimers differing only in the orientation of a hydroxymethyl group at a specific carbon position showed significant differences in their effects on various cell lines. mdpi.com This highlights that subtle changes in the spatial arrangement of a functional group can drastically alter the interaction with the biological target, leading to a different biological outcome. mdpi.com The stereochemical configuration of substituents, such as the E/Z configuration in molecules containing double bonds, has also been shown to be important for biological activity. nih.gov

Rational Design and Synthesis of Tailored this compound Derivatives for SAR Elucidation

The rational design and synthesis of novel analogues are fundamental to exploring the structure-activity relationships of this compound. This process involves a cyclical approach of designing new molecules based on existing SAR data, synthesizing them, and then evaluating their biological activity to further refine the SAR models.

The design phase often begins with a lead compound, which could be a hit from a screening campaign or a known active molecule. nih.govnih.gov Modifications are then planned to probe the importance of different parts of the molecule. For instance, to understand the role of the triazole ring, a series of analogues with different substituents at various positions can be synthesized. nih.govnih.gov Similarly, to investigate the butanenitrile chain, derivatives with altered chain lengths, flexibility, or with the nitrile group replaced by other functionalities can be prepared. nih.gov

A variety of synthetic strategies are employed to create these tailored derivatives. The construction of the 1,2,4-triazole ring is a key step, with several established methods available, such as the cyclization of thiosemicarbazides or the reaction of acid hydrazides with appropriate reagents. nih.govresearchgate.net The attachment of the butanenitrile side chain to the N4 position of the triazole is another crucial synthetic transformation. Modern synthetic techniques, including microwave-assisted synthesis and 'click chemistry', are often utilized to improve reaction efficiency and yield. nih.govmdpi.com

The following table outlines common synthetic approaches for generating 1,2,4-triazole derivatives for SAR studies.

Synthetic Strategy Description Typical Application Reference
Cyclization of ThiosemicarbazidesReaction of thiosemicarbazide (B42300) derivatives in the presence of a base to form the 1,2,4-triazole-3-thiol ring.Core triazole ring formation. researchgate.net
From Acid HydrazidesReaction of acid hydrazides with reagents like carbon disulfide followed by hydrazine (B178648) hydrate.Formation of 4-amino-1,2,4-triazole-3-thiols. nih.gov
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)A highly efficient reaction to link molecular fragments, often used to attach side chains.Introduction of diverse substituents. nih.govnih.gov
S-AlkylationReaction of a triazole-thiol with an alkyl halide to introduce a side chain at the sulfur atom.Modification of the substituent at the 3-position. mdpi.com
Multi-component ReactionsOne-pot synthesis involving three or more reactants to rapidly generate a library of compounds.Efficient generation of diverse analogues. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR models can provide valuable predictive insights, guiding the design of new derivatives with enhanced potency. physchemres.orgresearchgate.netnih.gov

In a typical QSAR study, a dataset of compounds with known biological activities is used. nih.gov For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. kashanu.ac.ir Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are then employed to build a model that correlates the descriptors with the observed biological activity. physchemres.org

The resulting QSAR model is an equation that can be used to predict the activity of new, unsynthesized compounds based solely on their chemical structure. zsmu.edu.uazsmu.edu.ua These models are rigorously validated using both internal and external validation techniques to ensure their robustness and predictive power. physchemres.org For example, a good QSAR model will have a high squared correlation coefficient (R²) and a high cross-validated R² (Q²). researchgate.netnih.gov

Computational Approaches for SAR Prediction and Optimization

In addition to QSAR, a range of other computational approaches are employed to predict and optimize the structure-activity relationships of this compound analogues. These methods provide a detailed, atomistic view of how these molecules interact with their biological targets.

Molecular docking is a widely used technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netnih.gov By simulating the binding of different analogues to a target protein, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. mdpi.com This information is invaluable for designing new derivatives with improved binding characteristics. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend the QSAR concept into three dimensions. researchgate.netnih.gov These methods generate 3D contour maps that highlight the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and other properties are favorable or unfavorable for activity. researchgate.net This provides a visual guide for designing more potent compounds.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. This provides insights into the stability of the binding pose predicted by docking and can reveal more subtle aspects of the molecular interactions.

These computational tools, often used in combination, allow for the virtual screening of large compound libraries and the prioritization of candidates for synthesis, thereby accelerating the drug discovery process. nih.gov

Mechanistic Investigations of Biological Activities of 4 1,2,4 Triazol 4 Yl Butanenitrile in Preclinical Research

In Vivo Efficacy Studies and Biodistribution in Animal Models (Non-Human)

Without dedicated studies on 4-(1,2,4-Triazol-4-yl)butanenitrile, any discussion of its biological activities would be speculative and would not adhere to the required standards of scientific accuracy.

Applications of 4 1,2,4 Triazol 4 Yl Butanenitrile in Chemical Biology and Advanced Materials Science

Development as Molecular Probes for Specific Biological Targets (e.g., Enzyme Active Sites, Receptors)

While direct studies on 4-(1,2,4-triazol-4-yl)butanenitrile as a molecular probe are not extensively documented, the 1,2,4-triazole (B32235) scaffold is a well-established pharmacophore in medicinal chemistry, known to interact with a wide array of biological targets. nih.govresearchgate.net The 1,2,4-triazole ring's ability to form hydrogen bonds and its ion-chelating properties make it suitable for binding to the active sites of enzymes and receptors. frontiersin.org This has led to the development of numerous triazole-containing drugs with diverse therapeutic actions, including antifungal, antiviral, anticancer, and anticonvulsant activities. researchgate.netresearchgate.netmdpi.com

The potential for this compound to be developed into a molecular probe stems from these known biological activities of its core structure. Molecular probes require a recognition element that binds to a specific target and a signaling element (like a fluorophore or radioactive isotope). The triazole moiety can act as the recognition element. For instance, different triazole derivatives have been designed to target specific enzymes like cytochrome P450-dependent enzyme (CYP51) in fungi, PIM kinases in cancer pathways, and imidazoleglycerol-phosphate dehydratase (IGPD) in mycobacteria. nih.govmdpi.com The butanenitrile chain of the title compound offers a versatile linker to which a signaling group could be attached, allowing for the visualization and study of these biological targets.

Table 1: Examples of Biological Targets for 1,2,4-Triazole Derivatives

Target ClassSpecific TargetBiological RelevanceReference(s)
EnzymesCytochrome P450 (CYP51)Fungal ergosterol (B1671047) biosynthesis nih.gov
PIM Kinases (PIM-1, PIM-3)Cancer cell proliferation nih.gov
Imidazoleglycerol-Phosphate Dehydratase (IGPD)Mycobacterial amino acid synthesis mdpi.com
Cytochrome P450 (CYP121)Mycobacterium tuberculosis viability mdpi.com
ReceptorsEndothelin Receptors (ETA, ETB)Vasoconstriction, cell proliferation nih.gov
GABA-A ReceptorNeurotransmission, anticonvulsant activity researchgate.net

The development of this compound and its analogues as molecular probes could provide valuable tools for understanding disease mechanisms and for high-throughput screening of new drug candidates that act on these validated biological targets.

Utility as Versatile Synthetic Intermediates in the Construction of Complex Organic Molecules

The chemical structure of this compound, featuring both a stable heterocyclic ring and a reactive nitrile group, makes it a valuable intermediate in organic synthesis. chemicalbook.com The 1,2,4-triazole ring is generally stable under various reaction conditions, including acidic/basic hydrolysis and standard oxidation/reduction, making it a reliable scaffold to build upon. farmaciajournal.com

The true versatility of this compound as a building block lies in the reactivity of its nitrile (-C≡N) group and the triazole ring's nitrogen atoms.

Nitrile Group Transformations : The nitrile can be hydrolyzed to form a carboxylic acid, reduced to a primary amine, or undergo cycloaddition reactions to form other heterocyclic rings like tetrazoles. Each of these resulting functional groups opens up new avenues for chain extension, cyclization, or conjugation to other molecules.

Triazole Ring Alkylation : The nitrogen atoms of the triazole ring can be alkylated, allowing for the introduction of additional substituents and the formation of triazolium salts. chemicalbook.com

A prominent example highlighting the utility of this type of structure is the synthesis of the anticancer drug Letrozole, which is used to treat hormone-responsive breast cancer. mdpi.com A key intermediate in its synthesis is 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile, a close structural analogue of the title compound. sigmaaldrich.comnih.gov This demonstrates how the triazole-nitrile motif serves as a crucial precursor for constructing complex, biologically active pharmaceutical agents. mdpi.com The synthesis of various heterocyclic compounds often relies on such multi-functional intermediates to generate diverse molecular architectures. frontiersin.orgisres.orgacs.orgorganic-chemistry.org

Table 2: Synthetic Utility of Triazole-Nitrile Intermediates

Intermediate TypeTransformationResulting Structure/MoleculeApplicationReference(s)
Triazole-benzonitrileMulti-step synthesisLetrozoleAnticancer drug mdpi.com
Thiosemicarbazide (B42300) (from isothiocyanate)Intramolecular cyclization5-cyanomethyl-4-R-2,4-dihydro-3H-1,2,4-triazole-3-thioneHybrid molecules with biological potential farmaciajournal.com
Aldehydes and HydrazinesOne-pot, two-step process1,3,5-trisubstituted-1,2,4-triazolesDiverse functionalized heterocycles frontiersin.org
N'-acyl hydrazides and cyanamideCyclization1,5-disubstituted 3-amino-1H-1,2,4-triazolesFunctionalized heterocycles organic-chemistry.org

Integration into Functional Materials (e.g., Energetic Ionic Liquids)

The field of advanced materials science has found significant utility for nitrogen-rich heterocyclic compounds, particularly in the development of energetic materials. ias.ac.inmdpi.com The 1,2,4-triazole ring is a key component in this area due to its high nitrogen content and large positive heat of formation, which are desirable properties for explosives and propellants. ias.ac.inresearchgate.net

Energetic Ionic Liquids (EILs) are a class of molten salts with potential advantages over traditional energetic materials, such as higher densities and lower vapor pressures. researchgate.net The synthesis of EILs often involves pairing a bulky organic cation with an energetic anion. The 1,2,4-triazole scaffold is an excellent precursor for these cations. Through quaternization (alkylation or protonation) of one of the ring nitrogens, a stable 1,2,4-triazolium cation is formed. dtic.mil This cation can then be combined with various energetic anions (e.g., nitrate (B79036), perchlorate, dinitramide) to produce EILs. researchgate.netdtic.mil

While this compound itself is not an ionic liquid, it serves as an ideal starting material. The triazole ring can be quaternized to form the cationic part of the EIL. Furthermore, the butanenitrile side chain could be chemically modified—for example, by conversion to an azido (B1232118) (-N₃) or nitro (-NO₂) group—to further enhance the energetic properties of the resulting material. ias.ac.inresearchgate.net Studies have shown that introducing such explosophoric groups increases the enthalpy of formation significantly. ias.ac.in A novel high-nitrogen compound, 4,4′-azobis(1,2,4-triazole), demonstrates the stability and high energy that can be achieved by linking triazole rings. rsc.org

Table 3: Properties of Representative Triazole-Based Energetic Materials

Compound/SaltDensity (g/cm³)Decomposition Temp. (°C)Detonation Velocity (m/s)Detonation Pressure (GPa)Reference(s)
4,4′-azobis(1,2,4-triazole)1.749313.36Not ReportedNot Reported rsc.org
4-Amino-3-hydrazino-5-methyl-1,2,4-triazolium perchlorate1.83196.4885634.2 mdpi.com
4-Amino-3-hydrazino-5-methyl-1,2,4-triazolium dinitramide1.73126.8888733.9 mdpi.com
1,2,4-triazolium-based salts (computational)~1.7-1.8Not Reported~7000-8000~25-29 ias.ac.in

Beyond EILs, triazolium-based poly(ionic liquid)s have been investigated for applications as thermally responsive materials, which can be used in dye extraction or as temperature-controlled "smart" switches. nih.gov

Contribution to the Broader Field of Heterocyclic Compound Research

The study of relatively simple molecules like this compound provides fundamental knowledge that underpins advances in the broader field of heterocyclic chemistry. This area of chemistry is crucial as heterocyclic compounds form the structural basis for a vast number of pharmaceuticals, agrochemicals, and functional materials. researchgate.netnih.gov

Research into 1,2,4-triazoles contributes in several key ways:

Expansion of Synthetic Methodologies : The development of new and efficient ways to synthesize and functionalize the 1,2,4-triazole ring expands the toolkit available to chemists. frontiersin.orgnih.govorganic-chemistry.org This enables the creation of more complex and diverse molecular libraries for screening purposes.

Understanding Structure-Property Relationships : By systematically modifying the substituents on the triazole ring and studying the resulting changes in biological activity or material properties, researchers can establish clear structure-activity relationships (SAR). mdpi.com This knowledge is critical for the rational design of new molecules with desired functions, whether for targeting a specific enzyme or creating a material with a specific melting point. frontiersin.org

Foundation for New Applications : The 1,2,4-triazole scaffold is a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.netmdpi.com Continued research on derivatives like this compound can uncover novel biological activities or material applications, from new antitubercular agents to innovative polymer stabilizers or corrosion inhibitors. mdpi.comnih.gov

In essence, the investigation of this compound is not just about understanding a single compound, but about contributing to the rich and diverse field of heterocyclic chemistry that is fundamental to progress in medicine, agriculture, and materials science. nih.govnih.gov

Future Perspectives and Research Directions for 4 1,2,4 Triazol 4 Yl Butanenitrile

Targeted Synthesis of Novel Triazole-Butanenitrile Hybrids with Tuned Specificity

The future synthesis of derivatives based on 4-(1,2,4-triazol-4-yl)butanenitrile will likely focus on creating hybrid molecules that combine its core structure with other biologically active fragments. arkat-usa.org This approach aims to enhance or introduce specific therapeutic activities. Researchers are increasingly exploring the synthesis of novel scaffolds based on triazole cores for broad applications in biotechnology and biomedical fields. nih.gov

Strategies for creating these hybrids could involve well-established reactions in triazole chemistry, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," which allows for the efficient linking of different molecular fragments. arkat-usa.orgnih.govnih.gov By reacting derivatives of the butanenitrile chain or by functionalizing the triazole ring, it would be possible to introduce moieties known for specific biological interactions, such as fragments of amino acids, piperazines, or other heterocyclic systems. nih.govresearchgate.net For instance, piperazine (B1678402) derivatives of other heterocyclic systems have demonstrated a wide range of pharmacological activities, including antifungal and antiviral properties. arkat-usa.org

The goal of this synthetic direction is to fine-tune the specificity of the resulting compounds towards particular biological targets. By systematically altering the appended molecular fragments, researchers can create a library of novel triazole-butanenitrile hybrids and screen them for enhanced or entirely new activities. nih.govnih.gov

Table 1: Potential Synthetic Strategies for Novel Hybrids

Strategy Description Potential Reactants Target Hybrid Feature
Click Chemistry (CuAAC) Efficiently links an azide-functionalized molecule with an alkyne-functionalized molecule. nih.gov Azide-modified butanenitrile chain; Alkyne-containing bioactive molecules. Introduction of diverse functional groups (e.g., biphenyls, sugars). nih.gov
N-Arylation/Alkylation Modifies the triazole ring by adding aryl or alkyl groups to available nitrogen atoms. Aryl halides, alkyl halides. Altering solubility, lipophilicity, and receptor binding. researchgate.net
Condensation Reactions Forms a larger molecule from smaller units, often involving the nitrile group. Amines, hydrazines. Creation of fused heterocyclic systems. nih.gov

| Hybrid Drug Design | Covalently linking the triazole-butanenitrile scaffold to another known pharmacophore. nih.gov | Other known active pharmaceutical ingredients or their fragments. | Dual-action compounds or improved pharmacokinetic profiles. nih.gov |

Advanced Mechanistic Studies at the Molecular and Sub-Cellular Levels

A critical area for future research is the elucidation of the precise mechanisms of action of this compound and its derivatives at the molecular and sub-cellular levels. While the broader class of 1,2,4-triazoles is known to interact with various biological receptors and enzymes due to their dipole character and hydrogen bonding capacity, the specific targets for this compound remain to be identified. nih.govnih.gov

Future investigations should aim to identify the protein targets with which these compounds interact. Techniques such as affinity chromatography, proteomics, and thermal shift assays can be employed to pull down binding partners from cell lysates. Once potential targets are identified, further studies will be needed to validate these interactions and understand their functional consequences. For example, kinetic studies could determine if the compound acts as an inhibitor, activator, or modulator of a target enzyme. nih.gov

At the sub-cellular level, fluorescently-tagged derivatives could be synthesized to visualize their localization within cells using advanced microscopy techniques. nih.gov Understanding whether the compound accumulates in the nucleus, mitochondria, endoplasmic reticulum, or cell membrane is crucial for deciphering its biological effects. nih.gov For instance, preliminary mechanistic studies on other triazole derivatives have revealed their ability to depolarize fungal membrane potential or induce apoptosis in cancer cells, highlighting the importance of such investigations. nih.gov

Rational Design of Enhanced this compound Derivatives through Computational Chemistry

Computational chemistry and molecular modeling are indispensable tools for the rational design of new and more effective derivatives of this compound. nih.gov These in-silico methods allow researchers to predict the properties and biological activities of molecules before their actual synthesis, saving significant time and resources. researchgate.netresearchgate.net

Molecular docking studies can be used to simulate the interaction between potential derivatives and the active site of a known biological target, such as an enzyme or receptor. mdpi.comnih.gov By analyzing the binding modes and energies, researchers can prioritize the synthesis of compounds that are most likely to be active. researchgate.netnih.gov For example, docking studies have been used to identify how other triazole derivatives interact with the active sites of enzymes like aromatase, providing a basis for designing more potent inhibitors. nih.gov

Furthermore, computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of designed molecules. nih.gov This helps in the early identification of candidates with favorable pharmacokinetic profiles. The structural features of 1,2,3-triazoles, a related isomer, are known to make them resistant to metabolic degradation, a desirable trait in drug design. nih.govmdpi.com Computational studies can explore whether derivatives of this compound retain or enhance such properties. The analysis of parameters like chemical hardness and dipole moments can also provide insights into the reactivity and stability of new designs. mdpi.com

Exploration of Novel Academic and Research Applications Beyond Current Scope

The potential applications of this compound are not limited to a single field. The broad spectrum of biological activities associated with the triazole ring suggests that this compound could be a valuable tool in various areas of academic and industrial research. nih.govresearchgate.net The 1,2,4-triazole (B32235) scaffold is a structural feature in compounds with antimicrobial, anti-inflammatory, anticancer, and herbicidal properties. nih.govjocpr.comnih.gov

Future research should involve broad-based screening of this compound and its newly synthesized derivatives against a wide panel of biological targets. This could uncover unexpected activities and open up new avenues for investigation. For example, many 1,2,4-triazole derivatives are used as fungicides in agriculture and medicine. nih.govnih.gov Screening for activity against pathogenic fungi and bacteria, including drug-resistant strains, would be a logical first step. eurjchem.com

Beyond medicine and agrochemicals, triazole compounds are also gaining importance in materials science. nih.gov Their unique electronic properties and stability make them interesting candidates for the development of novel polymers, chromophores, and organocatalysts. nih.gov Exploring the potential of this compound in these non-biological applications represents a significant opportunity for future research.

Table 2: Potential Research Applications for Screening

Research Area Specific Application Rationale based on Triazole Chemistry
Medicinal Chemistry Anticancer, Antifungal, Antiviral, Antibacterial Agent Screening. nih.govnih.gov The 1,2,4-triazole core is present in numerous approved drugs with these activities. nih.govnih.gov
Agrochemicals Fungicide, Herbicide, Insecticide Development. nih.gov Triazoles are a well-established class of agrochemicals. jocpr.com
Materials Science Development of novel polymers, photosensitizers, and corrosion inhibitors. nih.gov The stable, aromatic triazole ring can impart useful chemical and physical properties. nih.gov

| Catalysis | Use as an organocatalyst in organic synthesis. nih.gov | Nitrogen-containing heterocycles can facilitate various chemical transformations. nih.gov |

Addressing Challenges in Synthetic Accessibility, Scalability, and Optimization for Research Purposes

For this compound to become a widely used research compound, challenges related to its synthesis must be addressed. While numerous methods exist for synthesizing the 1,2,4-triazole ring, these often need to be adapted and optimized for specific substituted derivatives. nih.govzsmu.edu.ua Key challenges include ensuring high yields, controlling regioselectivity (i.e., the specific placement of substituents on the triazole ring), and developing processes that are scalable from laboratory research quantities to larger amounts if required. beilstein-journals.org

One common synthetic route involves the reaction of nitriles with hydrazine (B178648) or its derivatives, followed by cyclization. nih.gov Another approach is the conversion of other heterocyclic rings, such as oxadiazoles, into triazoles. nih.gov Future research should focus on optimizing these or other synthetic pathways for this compound to make it more accessible and cost-effective for the research community. This includes exploring catalyst-free or metal-free reaction conditions to improve the environmental friendliness of the synthesis. beilstein-journals.orgresearchgate.net

Furthermore, the scalability of the synthesis is a crucial factor. A procedure that works well on a milligram scale may not be efficient or safe when scaled up to produce gram or kilogram quantities. Process optimization will be necessary to ensure that the compound can be produced reliably and in sufficient quantities to support extensive research and development activities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(1,2,4-Triazol-4-yl)butanenitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cycloaddition reactions. For example, triazole derivatives are often prepared by reacting nitrile-containing precursors with triazole-forming agents under reflux in ethanol or acetonitrile, catalyzed by acetic acid . Optimization involves adjusting molar ratios (e.g., 1:1 triazole precursor to nitrile), temperature (60–80°C), and solvent polarity to enhance yield. Monitoring via TLC or HPLC ensures reaction completion.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies proton environments (e.g., triazole ring protons at δ 7.5–8.5 ppm, nitrile C≡N at ~120 ppm) .
  • FT-IR : Confirms nitrile (C≡N stretch at ~2240 cm⁻¹) and triazole (C-N stretches at 1500–1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₇H₈N₄ at 164.08 g/mol) .

Q. How can solubility and stability challenges be addressed during experimental work?

  • Methodological Answer : Use polar aprotic solvents (DMSO, DMF) for dissolution. For stability, store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile group. Purity checks via recrystallization (e.g., ethanol/water mixtures) reduce degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculates electron density maps to identify reactive sites (e.g., nitrile carbon as an electrophilic center). Molecular docking studies assess interactions with enzymes or metal catalysts, guiding functionalization strategies . Software like Gaussian or ORCA optimizes geometries using B3LYP/6-31G(d) basis sets .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values)?

  • Methodological Answer :

  • Assay Standardization : Use positive controls (e.g., fluconazole for antifungal assays) and replicate experiments (n ≥ 3) .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing butanenitrile with benzoic acid) to isolate contributing moieties .
  • Meta-Analysis : Compare datasets across studies using statistical tools (ANOVA, t-tests) to identify outliers or confounding variables .

Q. How can the compound be integrated into covalent organic frameworks (COFs) for material science applications?

  • Methodological Answer : The nitrile group can act as a linker in COF synthesis via condensation with boronic acids. For example, combine this compound with phenyl diboronic acid under solvothermal conditions (100°C, 72 hrs) to form porous networks. Characterize porosity via BET surface area analysis (target: >500 m²/g) .

Q. What protocols validate the compound’s role as a pharmaceutical intermediate?

  • Methodological Answer :

  • In Vitro Bioassays : Test antimicrobial activity via microdilution (MIC against C. albicans or S. aureus) .
  • Metabolic Stability : Use liver microsome assays (e.g., human CYP450 isoforms) to assess pharmacokinetics .
  • Toxicity Screening : Zebrafish embryo models evaluate acute toxicity (LC₅₀) and teratogenicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.